3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile
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Overview
Description
3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C8H4ClN3, and it has a molecular weight of 177.59 g/mol .
Preparation Methods
The synthesis of 3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as bromoacetonitrile . This two-step one-pot method provides a convenient and efficient route to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a valuable scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications: It is employed in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of the bacterial cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile can be compared with other similar compounds such as:
- 3-Aminoimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C8H4ClN3 |
---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-7-5-11-8-3-6(4-10)1-2-12(7)8/h1-3,5H |
InChI Key |
RXRKWNLQBVQEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1C#N |
Origin of Product |
United States |
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